2-Cyano-5-(dimethylamino)-5-(4-methoxyphenyl)penta-2,4-dienamide
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Overview
Description
2-Cyano-5-(dimethylamino)-5-(4-methoxyphenyl)penta-2,4-dienamide is an organic compound that belongs to the class of penta-2,4-dienamides. These compounds are characterized by their conjugated diene systems, which can exhibit interesting chemical properties and reactivity. The presence of functional groups such as cyano, dimethylamino, and methoxy groups further enhances its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-(dimethylamino)-5-(4-methoxyphenyl)penta-2,4-dienamide can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base to form the corresponding 2-cyano-5-(4-methoxyphenyl)penta-2,4-dienamide. This intermediate can then be reacted with dimethylamine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-(dimethylamino)-5-(4-methoxyphenyl)penta-2,4-dienamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The methoxy and dimethylamino groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may exhibit biological activity and can be studied for its effects on biological systems.
Medicine: Potential pharmaceutical applications include its use as a precursor for drug development or as an active pharmaceutical ingredient.
Industry: It can be utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Cyano-5-(dimethylamino)-5-(4-methoxyphenyl)penta-2,4-dienamide involves its interaction with molecular targets and pathways. The cyano group can act as an electrophile, while the dimethylamino group can serve as a nucleophile. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-5-(dimethylamino)-5-phenylpenta-2,4-dienamide: Lacks the methoxy group, which may affect its reactivity and properties.
2-Cyano-5-(dimethylamino)-5-(4-hydroxyphenyl)penta-2,4-dienamide: Contains a hydroxy group instead of a methoxy group, which can influence its chemical behavior.
Uniqueness
The presence of the methoxy group in 2-Cyano-5-(dimethylamino)-5-(4-methoxyphenyl)penta-2,4-dienamide imparts unique chemical properties, such as increased electron density and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may enhance its utility in various applications.
Properties
CAS No. |
62090-09-9 |
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Molecular Formula |
C15H17N3O2 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
2-cyano-5-(dimethylamino)-5-(4-methoxyphenyl)penta-2,4-dienamide |
InChI |
InChI=1S/C15H17N3O2/c1-18(2)14(9-6-12(10-16)15(17)19)11-4-7-13(20-3)8-5-11/h4-9H,1-3H3,(H2,17,19) |
InChI Key |
YKSSBLFLVHNDQV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=CC=C(C#N)C(=O)N)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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